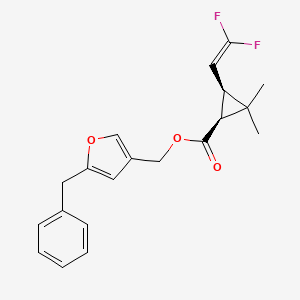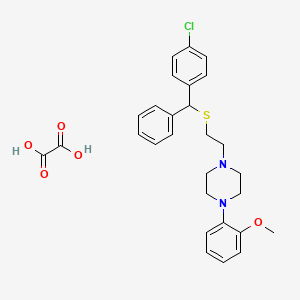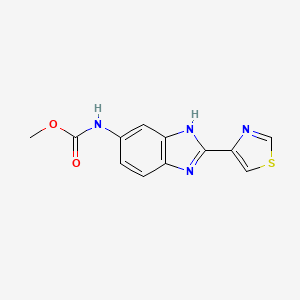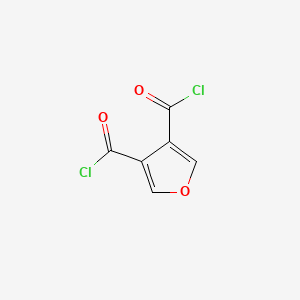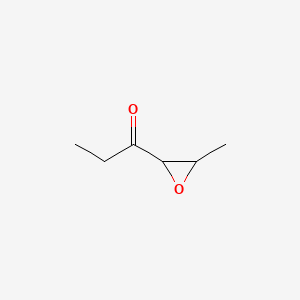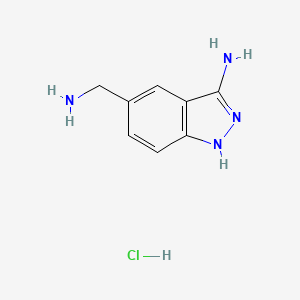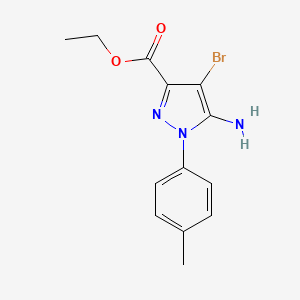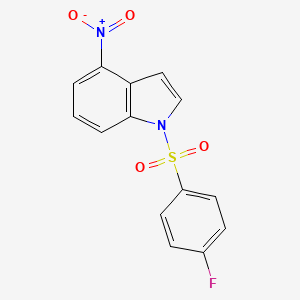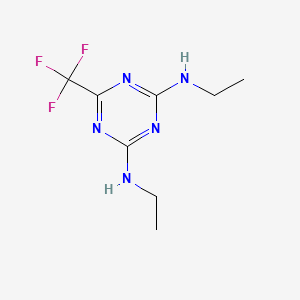
4-Chloro-2-isopropyl-m-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-isopropyl-m-cresol is an organic compound belonging to the class of chlorinated cresols. It is a derivative of m-cresol, where the methyl group is substituted with an isopropyl group and a chlorine atom is attached to the aromatic ring. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-isopropyl-m-cresol can be synthesized through several methodsThe reaction typically occurs in the presence of a catalyst and under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chlorinating agents such as sulfuryl chloride or chlorine gas. The reaction is carried out in a solvent like acetonitrile, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropyl-m-cresol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted cresols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-isopropyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to microbial inhibition and as a preservative in biological samples.
Medicine: Utilized for its antiseptic properties in formulations for disinfectants and antiseptics.
Industry: Incorporated into products like paints, varnishes, and adhesives for its preservative qualities.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropyl-m-cresol primarily involves its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death . The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated cresol with similar antiseptic properties.
Chloroxylenol: A compound with two methyl groups and a chlorine atom, used as a disinfectant.
Thymol: An isopropyl cresol with antifungal and antibacterial properties.
Uniqueness
4-Chloro-2-isopropyl-m-cresol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and isopropyl groups enhances its antimicrobial efficacy and makes it suitable for a broader range of applications compared to other cresols .
Properties
CAS No. |
50992-43-3 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-chloro-3-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)10-7(3)8(11)4-5-9(10)12/h4-6,12H,1-3H3 |
InChI Key |
JSOXHHYKGWBWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(C)C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


